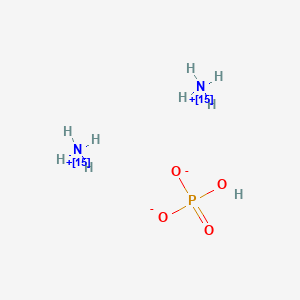

磷酸二氢铵-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diammonium hydrogenphosphate-15N2, also known as Diammonium phosphate (DAP), is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It has a molecular formula of H9N2O4P and a molar mass of 134.074221 .

Synthesis Analysis

Diammonium hydrogen phosphate can be synthesized through a process involving the precipitation of the compound in a phosphoric acid solution with ammonia . The thermochemical and kinetic studies of this process have been followed using microcalorimetry at 25 °C .Molecular Structure Analysis

The molecular structure of Diammonium hydrogen phosphate has been determined by X-ray single crystal analysis . The space group is P21/c10 with lattice parameters a=10.781(2)Å, b=6.771(2)Å, c=8.047(2)Å, and Z = 4 .Chemical Reactions Analysis

Diammonium hydrogen phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s) . The thermochemical and kinetic studies of this reaction were followed using a microcalorimetry at 25 °C .Physical And Chemical Properties Analysis

Diammonium hydrogen phosphate is a colorless monoclinic crystal with a density of 1.619 g/cm3 . It is non-combustible and does not burn but may decompose upon heating to produce corrosive and/or toxic fumes .科学研究应用

Application in Hydraulic Fracturing

Specific Scientific Field

This application falls under the field of Petroleum Engineering and Reservoir Geomechanics .

Summary of the Application

DAP is used as an additive to improve the hydraulic/acid fracture conductivity in Indiana limestone and Austin chalk slabs .

Methods of Application

Initially, flat slabs of Indiana limestone and Austin chalk were subjected to acidization using 15% and 10% hydrochloric acid (HCl) for 10 minutes and 5 minutes, respectively. Half of the samples underwent treatment in 1 M DAP under 1,000 psi and 75°C for 72 hours .

Results or Outcomes

Treated Indiana limestone fractures exhibited double the conductivity of untreated fractures. The improvement in Austin chalk conductivity was even more significant after DAP treatment, resulting in seven to eight times higher conductivity in the treated hydraulic/acid fractures .

Modification and Stabilization of Collapsible Loess

Specific Scientific Field

This application is in the field of Geotechnical Engineering and Soil Stabilization .

Summary of the Application

DAP reacts with calcite in the collapsible loess, producing a stronger bonding material, hydroxyapatite (HAP), to modify and stabilize the soil .

Methods of Application

Under a mild condition (20 °C), the biomimetic inorganic agent, DAP, reacts with calcite in the collapsible loess .

Results or Outcomes

The compressive strength of the loess treated with a 3.0 mol/L DAP solution was six times greater than that of the untreated group. DAP’s reinforcement effect on the loess was superior to that of cement .

Upgrading of Woody Biomass Waste

Specific Scientific Field

This application is in the field of Environmental Engineering and Waste Management .

Summary of the Application

The coupling of DAP and pre-carbonization of a woody biomass waste was aimed to improve the carbon yield for pyrolysis technology .

Methods of Application

After the pretreatment, the pyrolysis experiment was performed at 500–900 °C under hypoxic conditions .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

未来方向

属性

IUPAC Name |

azanium;hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium hydrogenphosphate-15N2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)